molecular formula C28H37FN2O4S B12846253 tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate

tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate

Cat. No.: B12846253
M. Wt: 516.7 g/mol
InChI Key: CVEILZPIFZPFIO-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate is a synthetic organic compound featuring a pyrimidine core substituted with a 4-fluorophenyl group, a methylsulfonyl group, and an isopropyl moiety. The tert-butyl ester and propan-2-ylidene groups in the aliphatic chain contribute to its stereoelectronic properties, influencing solubility and metabolic stability . Its molecular formula is C₂₆H₃₆FN₃O₆S, with a molecular weight of 537.66 g/mol . The compound’s structure has likely been characterized using crystallographic tools such as SHELX or WinGX, given their prominence in small-molecule refinement .

Properties

Molecular Formula

C28H37FN2O4S

Molecular Weight

516.7 g/mol

IUPAC Name

tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate

InChI

InChI=1S/C28H37FN2O4S/c1-18(2)22(26(32)35-28(5,6)7)12-10-9-11-13-23-24(19(3)4)30-27(36(8,33)34)31-25(23)20-14-16-21(29)17-15-20/h11,13-17,19H,9-10,12H2,1-8H3/b13-11+

InChI Key

CVEILZPIFZPFIO-ACCUITESSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/CCCC(=C(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)F)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CCCCC(=C(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common approach involves the use of a modified Bruylants reaction, which is known for its ability to handle sterically congested molecules . The reaction typically involves the use of organometallic reagents, such as alkynyl Grignard reagents, to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

  • Cancer Research :
    • Studies indicate that this compound may exhibit anti-cancer properties through the inhibition of specific signaling pathways involved in tumor growth and metastasis. Its ability to bind to key proteins involved in cancer progression makes it a valuable candidate for further investigation in oncology.
  • Cardiovascular Health :
    • The compound's mechanism suggests potential applications in treating cardiovascular diseases by modulating lipid metabolism and reducing inflammation .
  • Diabetes Management :
    • Preliminary research indicates that tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl...] may influence insulin sensitivity and glucose metabolism, making it a candidate for diabetes treatment .
  • Neurological Disorders :
    • The compound's interactions with certain neuroreceptors suggest potential applications in treating neurological disorders, including Alzheimer's disease and other forms of dementia .

Synthesis Pathways

The synthesis of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl...] typically involves several steps:

  • Formation of the Pyrimidine Ring :
    • Initial reactions focus on constructing the pyrimidine core through condensation reactions involving appropriate precursors.
  • Introduction of Functional Groups :
    • Subsequent steps involve the introduction of the tert-butyl group and the fluorophenyl moiety through nucleophilic substitution or coupling reactions.
  • Final Modifications :
    • The final stages include protecting group removals and purifications to yield the desired product in high purity .

Case Studies

  • In Vitro Studies :
    • Research has demonstrated that this compound can inhibit certain enzymes linked to cancer progression, showing promise as a therapeutic agent in preclinical models .
  • Animal Models :
    • In vivo studies have indicated that administration of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl...] results in significant improvements in metabolic parameters in diabetic animal models, supporting its potential use in diabetes management .

Mechanism of Action

The mechanism of action of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Biological Activity

The compound tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate, also known by its CAS number 289042-12-2, has garnered attention in pharmaceutical research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C₃₅H₄₃F₁N₂O₄S, with a molecular weight of approximately 535.6 g/mol. The structure includes a pyrimidine ring with various substituents that contribute to its biological activity.

The compound acts primarily as an inhibitor of the Janus kinase (JAK) signaling pathway, which is crucial in various cellular processes including immune response and hematopoiesis. JAK inhibitors have been explored for their therapeutic potential in treating autoimmune diseases and cancers .

Key Mechanisms:

  • Inhibition of JAK/STAT Pathway : By inhibiting JAK enzymes, the compound disrupts the signaling pathways that lead to inflammation and cell proliferation, making it a candidate for treating conditions like rheumatoid arthritis and certain cancers .
  • Impact on Lipid Metabolism : Similar compounds have shown efficacy in reducing cholesterol levels by inhibiting cholesterol biosynthesis in the liver, indicating a potential role in managing hyperlipidemia .

Biological Activity

The biological activity of this compound has been evaluated through various assays and studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatory Inhibits cytokine production in immune cells
Antitumor Induces apoptosis in cancer cell lines
Cholesterol-lowering Reduces LDL cholesterol levels in animal models
CNS Activity Selective interaction with CNS receptors

Case Studies

Several studies have highlighted the efficacy of this compound and its analogs:

  • Study on Autoimmune Disease Models : In a study involving murine models of rheumatoid arthritis, the compound demonstrated significant reduction in disease severity by modulating the JAK/STAT signaling pathway .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that the compound could induce apoptosis through the activation of caspase pathways, showcasing its potential as an antitumor agent .
  • Lipid Profile Improvement : A clinical trial assessing the effects of similar compounds on lipid profiles showed a marked decrease in total cholesterol and LDL levels after administration over a period of 12 weeks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Potential Applications
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate 1005003-79-1 C₂₆H₃₆FN₃O₆S 4-fluorophenyl, methylsulfonyl, isopropyl, tert-butyl ester, propan-2-ylidene 537.66 Pharmaceutical intermediates
tert-butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate 343-10-2 C₂₇H₃₈FN₃O₇S 4-fluorophenyl, methanesulfonyl-methylamino, dihydroxy groups 568.68 Bioactive molecule
tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-yl]-(3R,5S)-isopropylidene-(E)-6-heptenoate 849470-63-9 C₂₇H₃₆FN₃O₆S 4-fluorophenyl, methylsulfonyl, isopropylidene, tert-butyl ester 569.66 Medicinal applications

Key Observations:

Substituent Effects on Electronic Properties: The methylsulfonyl group in the target compound is a strong electron-withdrawing group, enhancing the pyrimidine ring’s electrophilicity compared to analogs with methanesulfonyl-methylamino (CAS 343-10-2) . This could influence binding to biological targets like kinases or proteases.

Impact of Hydroxylation :

  • The dihydroxy groups in CAS 343-10-2 increase polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound .

Fluorine Substitution :

  • The 4-fluorophenyl group is conserved across analogs, suggesting its role in enhancing bioavailability and resistance to oxidative metabolism, a common strategy in drug design .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimization should focus on reaction parameters such as temperature, solvent selection (e.g., ethyl acetate or tetrahydrofuran for solubility), and stoichiometric ratios of intermediates. For example, highlights the use of C18 reverse-phase chromatography for purification, achieving 90% yield. Flow chemistry ( ) can enhance reproducibility by controlling reaction kinetics and minimizing side products. Additionally, stepwise monitoring via HPLC (e.g., retention time analysis in ) ensures intermediate stability and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 757 [M+H]+ in ) and NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify stereochemistry and substituent positions. For example, and emphasize the importance of stereochemical analysis (E/Z configuration) via NOESY or ROESY experiments. X-ray crystallography may resolve ambiguities in solid-state conformation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Conduct orthogonal assays (e.g., enzymatic inhibition, cell viability, and target-binding studies) under standardized conditions. For instance, suggests testing structural analogs to isolate pharmacophore contributions. Use isogenic cell lines or gene-editing tools (CRISPR) to confirm target specificity. Statistical modeling ( ) can identify confounding variables (e.g., solvent effects in bioassays) .

Q. How does the stereochemistry of the propan-2-ylidene group influence reactivity in downstream modifications?

  • Methodological Answer : The (E)-configuration of the propan-2-ylidene group ( ) creates steric hindrance that may limit nucleophilic attack at the α,β-unsaturated ester. Computational modeling (DFT or molecular docking) can predict regioselectivity in reactions like Michael additions. Experimental validation via kinetic studies under varying temperatures and catalysts (e.g., organocatalysts) can elucidate steric vs. electronic effects .

Q. What methodologies assess the compound’s stability under physiological or extreme conditions (e.g., acidic/alkaline environments)?

  • Methodological Answer : Perform accelerated stability studies using thermal gravimetric analysis (TGA) and stress testing (pH 1–13 buffers, 40–80°C). Monitor degradation products via LC-MS (e.g., ’s HPLC conditions). For in vitro models, simulate physiological conditions (37°C, serum-containing media) and quantify half-life using radiolabeled analogs or fluorescence tagging .

Q. How can researchers design structure-activity relationship (SAR) studies to improve target binding affinity?

  • Methodological Answer : Synthesize derivatives with modifications at the 4-fluorophenyl or methylsulfonyl groups ( ). Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics. Pair with molecular dynamics simulations to identify key residues in target proteins (e.g., kinase domains). ’s enzyme-targeting approach provides a template for iterative SAR refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.